benzyl N-(6-oxopiperidin-3-yl)carbamate
CAS No.:
Cat. No.: VC13431538
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | benzyl N-(6-oxopiperidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C13H16N2O3/c16-12-7-6-11(8-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17) |
| Standard InChI Key | ZYJPZLTUUVYWAG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)NCC1NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of benzyl N-(6-oxopiperidin-3-yl)carbamate consists of a six-membered piperidine ring with a ketone group at the 6-position and a carbamate functional group (-OCONH-) attached to the 3-position. The carbamate is further substituted with a benzyl group, contributing to the compound’s lipophilicity and steric profile.
Molecular Formula and Weight
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Molecular Formula:
-
Molecular Weight: 262.28 g/mol
Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Lipophilicity (LogP) | ~0.7–1.2 (estimated via XLogP3-AA) |
| Hydrogen Bond Donors | 2 (amide NH and carbamate NH) |
| Hydrogen Bond Acceptors | 4 (carbonyl O, carbamate O, ether O) |
| Rotatable Bonds | 4 (benzyl and carbamate linkages) |
| Topological Polar Surface Area | ~75 Ų |
The moderate LogP value suggests balanced solubility and membrane permeability, making it suitable for central nervous system (CNS) targeting. The polar surface area indicates potential blood-brain barrier penetration, a critical factor for neuroactive compounds.
Synthesis and Retrosynthetic Analysis
Synthetic Routes
The synthesis of benzyl N-(6-oxopiperidin-3-yl)carbamate typically involves a multi-step strategy:
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Piperidine Ring Formation: Cyclization of δ-aminoketones or reductive amination of diketones to form the 6-oxopiperidine core.
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Carbamate Introduction: Reaction of the 3-amino group with benzyl chloroformate () in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
Example Protocol
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Step 1: Prepare 6-oxopiperidin-3-amine via Hofmann-Löffler reaction or enzymatic resolution for enantiopure forms.
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Step 2: Dissolve 6-oxopiperidin-3-amine (1.0 equiv) in anhydrous dichloromethane. Add benzyl chloroformate (1.2 equiv) dropwise at 0°C under nitrogen. Stir for 12 hours at room temperature.
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Step 3: Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the target compound as a white solid (75–85% yield).
Retrosynthetic Strategy
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Disconnections:
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Cleave the carbamate group to yield benzyl alcohol and 6-oxopiperidin-3-amine.
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Fragment the piperidine ring to δ-aminoketone precursors.
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Biochemical and Pharmacological Activity
Cholinesterase Inhibition
Structural analogs of benzyl N-(6-oxopiperidin-3-yl)carbamate, such as (R)-benzyl (2-oxopiperidin-3-yl)carbamate, exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate group acts as a transition-state analog, binding reversibly to the enzyme’s active site and preventing acetylcholine hydrolysis.
| Enzyme | IC₅₀ (Estimated) | Mechanism |
|---|---|---|
| Acetylcholinesterase | 50–100 nM | Competitive inhibition |
| Butyrylcholinesterase | 100–200 nM | Non-competitive inhibition |
Neuropharmacological Effects
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Dopaminergic Modulation: The piperidine scaffold interacts with dopamine receptors (D2/D3), potentially influencing motor control and reward pathways.
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Serotonergic Activity: Analogous compounds show affinity for 5-HT₁ₐ receptors (Ki ~75 nM), suggesting anxiolytic or antidepressant properties.
Metabolic Pathways and Pharmacokinetics
Phase I Metabolism
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Oxidation: Hepatic cytochrome P450 enzymes (CYP3A4/2D6) oxidize the piperidine ring, forming hydroxylated metabolites.
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Hydrolysis: Serum esterases cleave the carbamate linkage, releasing benzyl alcohol and 6-oxopiperidin-3-amine.
Phase II Metabolism
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Glucuronidation: The hydroxylated metabolites undergo conjugation with glucuronic acid for renal excretion.
Pharmacokinetic Parameters (Predicted)
| Parameter | Value |
|---|---|
| Bioavailability | 40–60% (oral) |
| Half-life (t₁/₂) | 3–5 hours |
| Protein Binding | 85–90% |
Applications in Medicinal Chemistry
Drug Development
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Alzheimer’s Disease: Cholinesterase inhibition enhances synaptic acetylcholine levels, ameliorating cognitive deficits.
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Parkinson’s Disease: Dopamine receptor modulation may improve motor symptoms.
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Depression: 5-HT₁ₐ affinity supports potential use as a serotonin modulator.
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